molecular formula C16H10N8O4S2 B12575338 4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid CAS No. 195609-94-0

4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid

Cat. No.: B12575338
CAS No.: 195609-94-0
M. Wt: 442.4 g/mol
InChI Key: AGWXWFSOKUYDRG-UHFFFAOYSA-N
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Description

4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a disulfide linkage connecting two tetrazole rings, which are further attached to benzoic acid moieties. The presence of tetrazole rings and disulfide bonds makes it an interesting subject for research in materials science and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid typically involves the following steps:

    Formation of Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of appropriate nitrile precursors with sodium azide under acidic conditions.

    Disulfide Bond Formation: The disulfide linkage is introduced by oxidizing thiol precursors using oxidizing agents such as hydrogen peroxide or iodine.

    Attachment to Benzoic Acid: The final step involves coupling the tetrazole-disulfide intermediate with benzoic acid derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Coupling Reagents: EDCI, DMAP.

Major Products

    Oxidation Products: Sulfonic acids.

    Reduction Products: Thiols.

    Substitution Products: Various substituted tetrazoles.

Mechanism of Action

The mechanism of action of 4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid involves its ability to form stable complexes with metal ions. The tetrazole rings and disulfide bonds provide multiple coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence the properties of the metal ions and the overall complex, leading to various applications in materials science and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

195609-94-0

Molecular Formula

C16H10N8O4S2

Molecular Weight

442.4 g/mol

IUPAC Name

4-[5-[[1-(4-carboxyphenyl)tetrazol-5-yl]disulfanyl]tetrazol-1-yl]benzoic acid

InChI

InChI=1S/C16H10N8O4S2/c25-13(26)9-1-5-11(6-2-9)23-15(17-19-21-23)29-30-16-18-20-22-24(16)12-7-3-10(4-8-12)14(27)28/h1-8H,(H,25,26)(H,27,28)

InChI Key

AGWXWFSOKUYDRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)SSC3=NN=NN3C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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